4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid
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Overview
Description
4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is a complex organic compound with a unique structure that includes a pyrido[1,2-A]pyrimidin core, a thiazolidin ring, and an allylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-A]pyrimidin core, followed by the introduction of the allylamino group and the thiazolidin ring. The final step involves the addition of the butanoic acid moiety. Reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Preliminary studies suggest it could have therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.
Industry: It could be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism by which 4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating various biochemical pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(Allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-A]pyrimidin-4-one: This compound shares a similar pyrido[1,2-A]pyrimidin core but lacks the thiazolidin ring and butanoic acid moiety.
4H-pyrido[1,2-A]pyrimidin-4-one derivatives: These compounds have variations in the substituents attached to the pyrido[1,2-A]pyrimidin core.
Uniqueness
The uniqueness of 4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid lies in its complex structure, which combines multiple functional groups and rings. This complexity may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets .
Properties
Molecular Formula |
C20H20N4O4S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C20H20N4O4S2/c1-3-8-21-16-13(18(27)23-9-4-6-12(2)17(23)22-16)11-14-19(28)24(20(29)30-14)10-5-7-15(25)26/h3-4,6,9,11,21H,1,5,7-8,10H2,2H3,(H,25,26)/b14-11- |
InChI Key |
YMFQHENAIYWSBK-KAMYIIQDSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)NCC=C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)NCC=C |
Origin of Product |
United States |
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